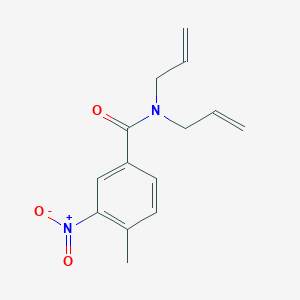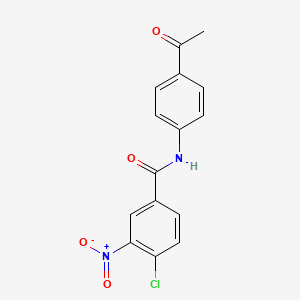
N,N-diallyl-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-4-methyl-3-nitrobenzamide (DAN) is a chemical compound that has been widely used in scientific research due to its unique properties. DAN is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function. Additionally, N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diallyl-4-methyl-3-nitrobenzamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation without causing significant side effects. However, the limitations of using N,N-diallyl-4-methyl-3-nitrobenzamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N,N-diallyl-4-methyl-3-nitrobenzamide. One potential area of research is the development of new drugs based on the structure of N,N-diallyl-4-methyl-3-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide and its potential use in the treatment of various diseases. Another area of research is the development of new materials based on N,N-diallyl-4-methyl-3-nitrobenzamide, which could have applications in fields such as electronics and energy storage.
Méthodes De Synthèse
The synthesis of N,N-diallyl-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with allyl chloride in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure N,N-diallyl-4-methyl-3-nitrobenzamide.
Applications De Recherche Scientifique
N,N-diallyl-4-methyl-3-nitrobenzamide has been used in various scientific research applications such as in the development of new drugs and materials. One of the most significant applications of N,N-diallyl-4-methyl-3-nitrobenzamide is in the field of cancer research. Studies have shown that N,N-diallyl-4-methyl-3-nitrobenzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the development of new anti-inflammatory drugs and as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPQDLHBJJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N,N-di(prop-2-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)